molecular formula C18H13ClF3N3O4S2 B2935296 2-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide CAS No. 1005304-08-4

2-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide

Cat. No. B2935296
CAS RN: 1005304-08-4
M. Wt: 491.88
InChI Key: WCBJOGVRNANGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H13ClF3N3O4S2 and its molecular weight is 491.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has delved into the synthesis and characterization of sulfonamide hybrids and their biological potential. For instance, studies on sulfonamide Schiff bases of anthranilic acid have demonstrated the synthesis of novel compounds, characterized by FTIR, NMR, Mass spectrometry, and single crystal X-ray diffraction analysis techniques. These compounds exhibited enzyme inhibition potential against AChE and BChE enzymes, alongside notable antioxidant properties (Kausar et al., 2019). Similarly, the synthesis and kinetic investigation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were conducted, providing insights into their molecular and electronic structures (Rublova et al., 2017).

Biological Activities

Several studies have highlighted the potential biological activities of sulfonamide derivatives. Notably, a series of aromatic benzenesulfonamides incorporating 1,3,5-triazine moieties as inhibitors of carbonic anhydrase isozymes showcased their efficacy, particularly against cytosolic and tumor-associated carbonic anhydrase isozymes I, II, and IX (Garaj et al., 2005). Additionally, novel pyridazinone derivatives bearing benzenesulfonamide moiety were synthesized and evaluated for their anticancer activity, with some derivatives showing remarkable activity against various cancer cell lines (Rathish et al., 2012).

Antimicrobial and Antioxidant Properties

Compounds synthesized from sulfonamide derivatives have been evaluated for their antimicrobial and antioxidant activities. For example, a study synthesized and assessed arylazopyrazole pyrimidone clubbed heterocyclic compounds for antimicrobial activity against various bacteria and fungi, demonstrating the potential of these compounds in addressing microbial resistance (Sarvaiya et al., 2019).

Inhibition of Carbonic Anhydrase Isozymes

Research into benzenesulfonamides incorporating flexible triazole moieties has shown these compounds to be highly effective carbonic anhydrase inhibitors. These studies involved kinetic, crystallographic, computational, and intraocular pressure-lowering investigations, highlighting their potential in treating conditions like glaucoma (Nocentini et al., 2016).

properties

IUPAC Name

2-chloro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3O4S2/c1-30(26,27)17-8-7-15(23-24-17)11-3-2-4-13(9-11)25-31(28,29)16-10-12(18(20,21)22)5-6-14(16)19/h2-10,25H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBJOGVRNANGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.